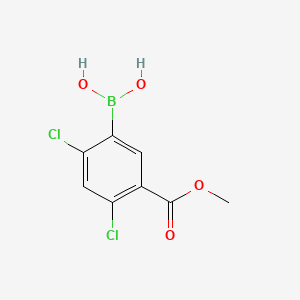

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2,4-dichloro-5-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BCl2O4/c1-15-8(12)4-2-5(9(13)14)7(11)3-6(4)10/h2-3,13-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUYCMONRHWAHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BCl2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.85 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,4-dichloro-5-(methoxycarbonyl)phenylboronic ester with a suitable boronic acid precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol, ether, or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various substituted boronic acids .

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions

One of the primary applications of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound serves as a key intermediate in these reactions, contributing to the development of pharmaceuticals and agrochemicals .

Table 1: Key Features of Suzuki Coupling Reactions

| Feature | Description |

|---|---|

| Reactants | Aryl halides and boronic acids |

| Catalyst | Palladium-based catalysts (e.g., Pd(PPh₃)₄) |

| Solvent | Typically performed in polar solvents like DMF or DMSO |

| Applications | Pharmaceutical synthesis, materials science |

Drug Development

Targeting Cancer Pathways

In drug development, (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid has been utilized as an intermediate in synthesizing anti-cancer agents. Its ability to form stable complexes with biological targets enhances its efficacy in therapeutic applications. Research has shown that compounds derived from this boronic acid can selectively inhibit key enzymes involved in cancer cell proliferation .

Case Study: Inhibition of Kinases

A notable study demonstrated that derivatives of this boronic acid effectively inhibited specific kinases associated with cancer progression. The compound's selectivity and potency were evaluated against a panel of kinases, revealing promising results for future drug candidates .

Bioconjugation

Enhancing Diagnostic Tools

The compound is also employed in bioconjugation processes, where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial for enhancing the effectiveness of diagnostic tools and drug delivery systems in biomedical research. By utilizing the reversible binding properties of boronic acids with cis-diols, researchers can create more efficient and targeted delivery systems .

Environmental Chemistry

Detection of Pollutants

In environmental chemistry, (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is used for detecting and analyzing environmental pollutants. Its chemical properties allow for the effective monitoring of contamination levels in various environments, aiding regulatory compliance efforts .

Material Science

Development of New Materials

This boronic acid derivative is explored in material science for developing new materials with unique properties. Its applications include creating sensors and catalysts that can lead to advancements in technology and manufacturing processes .

Mechanism of Action

The mechanism of action of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. This property is particularly useful in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides to form carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- (2,4-Dichloro-5-methoxyphenyl)boronic acid (CAS 431942-67-5): Differs by replacing the methoxycarbonyl group with a methoxy (-OCH₃) group.

- (4-(Methoxycarbonyl)phenyl)boronic acid : Lacks chlorine substituents, leading to reduced steric hindrance and higher solubility in polar solvents compared to the dichloro-substituted target compound .

- Its lower molecular weight and absence of electron-withdrawing groups result in slower oxidation rates and higher diol-binding affinity compared to substituted derivatives .

Physicochemical Properties

*Solubility trends inferred from substituent hydrophobicity ().

- Solubility : The dichloro and methoxycarbonyl groups in the target compound reduce aqueous solubility compared to phenyl boronic acid, as seen in , where bulky substituents precipitate in RPMI medium.

- Oxidation Reactivity : Electron-withdrawing groups (e.g., methoxycarbonyl) accelerate oxidation rates of boronic acids in the presence of H₂O₂, as demonstrated in . The target compound’s oxidation profile is likely faster than phenyl boronic acid but slower than (4-(methoxycarbonyl)phenyl)boronic acid due to steric hindrance from chlorine atoms.

Biological Activity

(2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence various biological processes. This article reviews the biological activity of this specific compound, summarizing its mechanisms, applications, and relevant research findings.

- Molecular Formula: C10H10Cl2BNO2

- Molecular Weight: 256.96 g/mol

- Structure: The compound features a boronic acid group attached to a dichlorophenyl ring with a methoxycarbonyl substituent.

The biological activity of (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid is primarily attributed to its ability to interact with specific molecular targets through the boronic acid moiety. Key mechanisms include:

- Inhibition of Enzymatic Activity: Boronic acids can act as transition-state analogs, inhibiting enzymes such as proteasomes and β-lactamases by forming stable complexes with active site residues.

- Modulation of Signaling Pathways: The compound may influence pathways by interacting with receptors or enzymes involved in cellular signaling.

Biological Activities

Research indicates several biological activities associated with (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid, including:

- Anticancer Activity: Studies have shown that certain boronic acids can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Antibacterial Properties: The compound has been evaluated for its ability to inhibit bacterial growth, particularly against resistant strains due to its mechanism of action against β-lactamases.

- Antiviral Effects: Some derivatives exhibit antiviral activity by disrupting viral replication processes.

Anticancer Activity

A study conducted on various boronic acids demonstrated that (2,4-Dichloro-5-(methoxycarbonyl)phenyl)boronic acid exhibited significant cytotoxicity against several cancer cell lines. The IC50 values ranged from 5 to 15 µM depending on the cell type, indicating a promising potential for further development as an anticancer agent .

Antibacterial Activity

Research into the antibacterial properties revealed that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 8–16 µg/mL. The mechanism was attributed to the compound's ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted the importance of the methoxycarbonyl group in enhancing the solubility and biological activity of boronic acids. Modifications at the para position significantly affected potency against target enzymes .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (2,4-dichloro-5-(methoxycarbonyl)phenyl)boronic acid?

- Methodology : The compound can be synthesized via rhodium(I)-catalyzed carboxylation using arylboronic esters and CO₂. Key steps include optimizing catalyst loading (e.g., [Rh(cod)Cl]₂), reaction temperature (typically 60–80°C), and CO₂ pressure (1–5 atm). Post-synthesis, characterization involves and NMR spectroscopy to confirm substituent positions and purity. For example, NMR in MeOD shows distinct aromatic proton signals (δ 8.10 ppm) and methoxycarbonyl groups (δ 3.93 ppm) .

Q. How can researchers verify the purity of this boronic acid during synthesis?

- Methodology : Use reversed-phase LC-MS/MS with electrospray ionization (ESI) in negative mode. Column selection (e.g., C18) and mobile phase optimization (e.g., 0.1% formic acid in water/acetonitrile) are critical. Validate the method for specificity, linearity (0.1–1.5 ppm), and limit of quantification (LOQ ≤ 0.03 ppm) per ICH guidelines to detect trace impurities like unreacted intermediates .

Advanced Research Questions

Q. How do structural modifications influence the oxidative stability of this boronic acid in biological systems?

- Methodology : Evaluate oxidation kinetics using hydrogen peroxide (1.2 equiv.) and monitor conversion to phenol via NMR. For instance, boronic esters with diols like pinacol oxidize faster (50% conversion in 10 min) than free acids (22 min). Use alizarin red S (ARS) affinity assays to correlate diol-boronic acid binding affinity with oxidation rates. Note that oxidation rates are partially independent of hydrolysis equilibrium, highlighting the role of diol steric effects .

Q. What advanced analytical techniques are suitable for distinguishing positional isomers of chlorinated methoxycarbonylphenylboronic acids?

- Methodology : Employ high-resolution mass spectrometry (HRMS) with exact mass measurements (e.g., 214.0464 Da for [M+H]⁺) and tandem MS/MS fragmentation. Pair this with chromatographic separation using HILIC columns to resolve isomers like (3-chloro-5-(methoxycarbonyl)phenyl)boronic acid and (2-chloro-4-(methoxycarbonyl)phenyl)boronic acid, which differ in retention times due to chlorine positioning .

Q. How can this boronic acid be applied in stimuli-responsive drug delivery systems?

- Methodology : Incorporate it into hydrogels via reversible covalent bonding with polyols (e.g., glucose). The boronic acid-polyol complex dissociates under competing polyol exposure (e.g., elevated glucose levels), enabling controlled drug release. Optimize crosslinking density and pH sensitivity (pKa ~8.6 for boronate ester formation) for targeted applications .

Q. What strategies mitigate challenges in transesterification reactions involving this boronic acid?

- Methodology : Use monophasic transesterification with methyl boronic acid to avoid biphasic isolation issues. Reaction conditions (40°C, anhydrous solvent) enable efficient conversion of boronic esters, followed by evaporation of volatile byproducts (e.g., methyl pinacol ester). This method is particularly effective for aromatic boronic acids .

Q. How do steric and electronic effects of substituents impact Suzuki-Miyaura coupling efficiency?

- Methodology : Perform kinetic studies using model substrates (e.g., 4-bromoanisole) and varying Pd catalysts (e.g., Pd(PPh₃)₄). The electron-withdrawing methoxycarbonyl and chlorine groups reduce electron density at the boron center, slowing transmetallation. Use DFT calculations to correlate Hammett σ values with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.